molecular formula C22H21N3O2S B10914355 N-[1-(4-methoxyphenyl)ethyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-[1-(4-methoxyphenyl)ethyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10914355
M. Wt: 391.5 g/mol
InChI Key: RGHPNVBEOSAOAW-UHFFFAOYSA-N
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Description

N~5~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, substituted with various functional groups such as methoxyphenyl, methyl, and phenyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N5-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyrazole core.

    Introduction of Substituents: The core structure is then functionalized with various substituents such as methoxyphenyl, methyl, and phenyl groups through a series of reactions including alkylation, acylation, and substitution reactions.

    Final Assembly: The final step involves the coupling of the functionalized thieno[2,3-c]pyrazole core with the carboxamide group to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N~5~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methyl groups, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed on the compound, especially at the carboxamide group, to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups can be introduced at specific positions on the thieno[2,3-c]pyrazole core.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Scientific Research Applications

N~5~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N5-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N~5~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thieno[2,3-c]pyrazole Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit similar or distinct biological activities depending on the nature of the substituents.

    Methoxyphenyl Substituted Compounds: Compounds with methoxyphenyl groups may have similar chemical properties and reactivity but differ in their biological activities based on the overall structure.

    Carboxamide Derivatives: These compounds contain the carboxamide functional group and may have similar chemical reactivity but differ in their biological effects based on the rest of the molecule.

The uniqueness of N5-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C22H21N3O2S/c1-14(16-9-11-18(27-3)12-10-16)23-21(26)20-13-19-15(2)24-25(22(19)28-20)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,26)

InChI Key

RGHPNVBEOSAOAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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